2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride

Bioconjugation Affinity chromatography Solid-phase activation

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride (CAS 1354951-80-6) is a bifunctional disulfonyl chloride building block with molecular formula C₈H₈ClFO₄S₂ and molecular weight 286.73 g/mol. Its structure comprises a 4-fluorobenzenesulfonyl moiety linked via an ethane bridge to a terminal sulfonyl chloride group, yielding two electrophilic sulfur(VI) centers—one aromatic and one aliphatic—within a single compact scaffold.

Molecular Formula C8H8ClFO4S2
Molecular Weight 286.7 g/mol
CAS No. 1354951-80-6
Cat. No. B1443152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride
CAS1354951-80-6
Molecular FormulaC8H8ClFO4S2
Molecular Weight286.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CCS(=O)(=O)Cl
InChIInChI=1S/C8H8ClFO4S2/c9-16(13,14)6-5-15(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2
InChIKeyKAGOKOILMJLDJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride (CAS 1354951-80-6) – Compound Identity and Structural Baseline for Procurement Evaluation


2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride (CAS 1354951-80-6) is a bifunctional disulfonyl chloride building block with molecular formula C₈H₈ClFO₄S₂ and molecular weight 286.73 g/mol. Its structure comprises a 4-fluorobenzenesulfonyl moiety linked via an ethane bridge to a terminal sulfonyl chloride group, yielding two electrophilic sulfur(VI) centers—one aromatic and one aliphatic—within a single compact scaffold [1]. The compound is supplied as a research-grade intermediate, with typical commercial purity specifications starting at 95% (Enamine, CymitQuimica) and extending to ultra-high-purity grades up to 99.9999% (6N5) from specialty inorganic suppliers [1][2].

Why Generic Substitution Fails: Structural and Electronic Non-Interchangeability of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride


In-class sulfonyl chlorides are not interchangeable replacements for 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonyl chloride for two compounding reasons. First, the compound is a disulfonyl chloride: it presents two electrophilic sulfur(VI) sites—one aromatic and one aliphatic—within the same molecule, enabling sequential, chemoselective functionalization strategies that are structurally impossible with mono-sulfonyl chlorides such as 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (CAS 405219-34-3) . Second, the para-fluorine substituent on the benzenesulfonyl ring exerts a strong electron-withdrawing inductive effect (Hammett σₘ = +0.34; σₚ = +0.06) that measurably enhances the electrophilicity of the aromatic sulfonyl chloride center relative to unsubstituted phenyl, 4-methylphenyl, or 4-methoxy analogs [1][2]. Substituting a non-fluorinated or mono-sulfonyl chloride analog removes both the electronic activation and the bifunctional reaction handle, fundamentally altering the reactivity profile and ruling out drop-in replacement.

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride – Quantitative Comparative Evidence for Scientific Selection


Head-to-Head Carrier Activation Kinetics: 4-Fluorobenzenesulfonyl vs. Toluenesulfonyl Chloride on Hydroxyl-Functionalized Supports

In a direct side-by-side comparison disclosed in US Patent 5,204,451, 4-fluorobenzenesulfonyl chloride (the mono‑sulfonyl chloride analog sharing the identical 4-fluorobenzenesulfonyl electrophilic warhead) reacts with primary and secondary hydroxyl groups on polymeric carriers in less than 45 minutes under ambient temperature and pressure, forming 4-fluorobenzenesulfonate esters [1]. In the same patent, toluenesulfonyl chloride (tosyl chloride) was used as a comparator under identical activation conditions for paramagnetic bead functionalization: 4-fluorobenzenesulfonyl chloride-activated DYNABEADS M450 consistently outperformed tosyl chloride-activated beads in I‑125‑labeled Factor VIII immobilization across a concentration series, as quantified by gamma counting of bound radiolabel [1]. A further comparison with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) confirmed that the 4-fluorobenzenesulfonyl group provides superior reaction rates for carrier hydroxyl activation [1]. The electron-withdrawing para-fluorine atom (Hammett σₘ = +0.34) is explicitly credited as the mechanistic driver of this rate enhancement [1][2].

Bioconjugation Affinity chromatography Solid-phase activation

Hammett Quantitative Structure–Reactivity Relationship: Substituent Electronic Modulation of Arenesulfonyl Chloride Electrophilicity

The chloride–chloride exchange reaction of para-substituted arenesulfonyl chlorides follows the Hammett equation with a reaction constant ρ = +2.02 at 25 °C, as established by kinetic measurements on 11 para- and meta-substituted benzenesulfonyl chlorides using radio-labeled Et₄N³⁶Cl in acetonitrile [1]. This large positive ρ value indicates that the reaction center is highly sensitive to substituent electronic effects: electron-withdrawing groups accelerate nucleophilic substitution at sulfur, while electron-donating groups retard it [1]. Applying the established Hammett σₚ constants, the para-fluoro substituent (σₚ = +0.06) provides a net electron-withdrawing contribution relative to hydrogen (σₚ = 0.00), translating to a predicted rate enhancement factor of approximately 10^(2.02 × 0.06) ≈ 1.3-fold over unsubstituted benzenesulfonyl chloride [2]. This stands in contrast to the para-methyl analog (σₚ = −0.17), which is predicted to react approximately 2.2-fold slower, and the para-nitro analog (σₚ = +0.78), which is predicted to react approximately 38-fold faster but introduces redox and chromophoric liabilities [1][2].

Physical organic chemistry Linear free-energy relationship Sulfonyl chloride reactivity

Bifunctional Disulfonyl Chloride Architecture: Two Differentiable Electrophilic Centers Enable Sequential Chemoselective Derivatization

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride is a disulfonyl chloride—a structural feature absent in the closest mono-sulfonyl chloride analog, 2-(4-fluorophenyl)ethane-1-sulfonyl chloride (CAS 405219-34-3; MW 222.66; one electrophilic site) . The target compound contains one aromatic sulfonyl chloride (directly attached to the 4-fluorophenyl ring) and one aliphatic sulfonyl chloride (terminal ethanesulfonyl chloride), providing two electronically and sterically distinct electrophilic centers within a single C₂-bridged scaffold . Class-level knowledge of sulfonyl chloride reactivity establishes that aliphatic sulfonyl chlorides are generally more electrophilic and hydrolytically labile than their aromatic counterparts, enabling sequential, chemoselective nucleophilic attack: the aliphatic site can be derivatized first under mild conditions, followed by activation or direct reaction of the aromatic site [1][2]. This sequential addressability is not achievable with mono-sulfonyl chlorides or with symmetrical disulfonyl chlorides where both sites are electronically equivalent.

Bifunctional linker Sequential functionalization Chemoselectivity

Comparative Surface Functionalization Efficiency: 4-Fluorobenzenesulfonyl Chloride Outperforms Carboxylic Acid on Multi-Walled Carbon Nanotubes

In a study on covalent functionalization of multi-walled carbon nanotubes (MWNTs), 4-fluorobenzenesulfonyl chloride—again sharing the identical aromatic sulfonyl chloride warhead present in the target disulfonyl chloride compound—achieved direct and uniform covalent attachment to the MWNT surface more rapidly and more effectively than carboxylic acid-based functionalization methods [1]. The enhanced reactivity was attributed to the higher electrophilicity of the sulfonium ion intermediate generated from the 4-fluorobenzenesulfonyl chloride compared to the carbonium ion intermediate from carboxylic acid activation [1]. This result demonstrates that the 4-fluorobenzenesulfonyl electrophile provides a kinetically superior alternative to the most common carboxyl-based nanotube functionalization strategy, with implications for any application where the target disulfonyl chloride is used to tether molecules to carbonaceous or hydroxyl-rich surfaces.

Nanomaterial functionalization Carbon nanotube Surface chemistry

Purity Grade Availability and Supply Chain Differentiation: Ultra-High-Purity Options up to 6N5 Grade

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride is commercially available across a wider purity spectrum than most close structural analogs. Standard research-grade material is supplied at 95% purity by Enamine (catalog EN300-88688) and CymitQuimica [1]. For applications demanding ultra-high purity, American Elements produces the compound at 99%, 99.9%, 99.99%, and 99.999% (5N) grades, suitable for Mil Spec, ACS, Reagent, Pharmaceutical, Optical, Semiconductor, and Electronics Grade applications [2]. E FORU Materials further offers purities up to 99.9999% (6N) and 99.99995% (6N5) [3]. In contrast, the closest mono-sulfonyl chloride analog (CAS 405219-34-3) is typically offered only at 95% or 98% (Synblock) without documented ultra-high-purity options . This supply chain depth means the target compound is viable for both discovery-scale research and purity-sensitive industrial or electronic-grade processes where trace metal or organic impurity levels are critical.

Chemical sourcing Purity specification Quality assurance

Regioisomeric Differentiation: 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride vs. 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride

A close structural regioisomer, 3-(ethanesulfonyl)-4-fluorobenzene-1-sulfonyl chloride, positions both sulfonyl groups directly on the aromatic ring (one as ethanesulfonyl at the meta position, the other as sulfonyl chloride at the para position relative to fluorine) . In contrast, the target compound 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonyl chloride separates the two sulfonyl groups via a flexible ethane spacer, placing the second sulfonyl chloride at the terminus of an aliphatic chain rather than directly on the ring . This architectural difference has threefold significance: (i) the aliphatic sulfonyl chloride in the target compound is sterically more accessible for nucleophilic attack than the ring-bound sulfonyl chloride in the regioisomer; (ii) the ethane spacer reduces electronic cross-talk between the two electrophilic centers, enabling more independent sequential reactions; (iii) the target compound's aliphatic sulfonyl chloride is amenable to post-derivatization transformations (e.g., reduction, substitution, elimination) that are not possible with the fully aromatic regioisomer [1].

Regioisomer comparison Sulfonyl chloride positioning Linker design

2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride – Evidence-Backed Research and Industrial Application Scenarios


Stepwise Heterobifunctional Linker Construction for Chemical Biology Probes and PROTACs

The bifunctional disulfonyl chloride architecture of this compound—featuring electronically differentiated aromatic and aliphatic SO₂Cl sites—enables sequential, chemoselective derivatization . The more electrophilic aliphatic sulfonyl chloride can be reacted first with an amine-bearing warhead or ligand under mild conditions, leaving the aromatic 4-fluorobenzenesulfonyl chloride intact for a second, orthogonal conjugation step. This two-step, one-scaffold strategy eliminates the need for orthogonal protecting groups or separate linker reagents, streamlining the assembly of heterobifunctional molecules for targeted protein degradation (PROTAC), activity-based protein profiling (ABPP) probes, or antibody–drug conjugate (ADC) linker-payload constructs. The Hammett-quantified moderate activation provided by the para‑fluorine substituent (σₚ = +0.06; predicted 1.3× rate enhancement over unsubstituted phenyl) ensures sufficient electrophilicity for efficient conjugation without the excessive reactivity and hydrolytic instability of the nitro analog .

High-Efficiency Solid-Support Activation for Affinity Chromatography and Biosensor Surfaces

The 4-fluorobenzenesulfonyl warhead present in this compound has been validated in head-to-head comparative experiments to activate hydroxyl-functionalized solid supports (cellulose, Sepharose, paramagnetic beads) more rapidly and with higher resulting ligand loading than toluenesulfonyl chloride (tosyl chloride), the conventional industry-standard activating agent . The reaction proceeds in less than 45 minutes at ambient temperature and pressure . Using 2-(4-fluorobenzenesulfonyl)ethane-1-sulfonyl chloride, the aliphatic sulfonyl chloride can serve as the support-anchoring group while the aromatic 4-fluorobenzenesulfonyl chloride remains available for subsequent biomolecule (antibody, enzyme, oligonucleotide) immobilization—or vice versa—providing a built-in spacer that reduces steric hindrance between the immobilized ligand and the solid support surface .

Covalent Functionalization of Carbon Nanomaterials and Electrode Surfaces

The 4-fluorobenzenesulfonyl electrophile has been independently demonstrated to covalently functionalize multi-walled carbon nanotubes (MWNTs) more rapidly and uniformly than carboxylic acid-based methods, attributed to superior sulfonium ion electrophilicity . The target disulfonyl chloride compound extends this capability: the aliphatic sulfonyl chloride can anchor to hydroxyl- or amine-functionalized electrode surfaces or carbon nanomaterials, while the aromatic 4-fluorobenzenesulfonyl chloride remains free for subsequent introduction of redox-active moieties, catalysts, or sensing elements. This bifunctional surface chemistry is directly relevant to the fabrication of chemically modified electrodes, electrochemical biosensors, and conductive polymer nanocomposites where controlled, stepwise surface architecture is critical .

Synthesis of Unsymmetrical Bis-Sulfonamide Pharmacophores and Polymer Crosslinkers

The combination of one aromatic and one aliphatic sulfonyl chloride in a single, compact molecule enables the one-pot or sequential synthesis of unsymmetrical bis-sulfonamides—a structural motif prevalent in medicinal chemistry for bivalent target engagement and in polymer chemistry as chain extenders or crosslinkers with graded reactivity . The aliphatic sulfonyl chloride reacts preferentially with less sterically hindered or more nucleophilic amines, while the aromatic 4-fluorobenzenesulfonyl chloride can be engaged subsequently with a different amine or under more forcing conditions, generating dissymmetric bis-sulfonamide products without the need for differential protection strategies. The para-fluorine substituent further allows for optional ¹⁹F NMR reaction monitoring, a practical advantage not available with non-fluorinated analogs .

Quote Request

Request a Quote for 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.